molecular formula C19H23NO2S B1675267 LP-471756

LP-471756

Cat. No.: B1675267
M. Wt: 329.5 g/mol
InChI Key: STLMNZVBCJVQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for LP-471756 are not readily available in the literature.
    • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • LP-471756 likely undergoes various reactions, but detailed information is scarce.
    • Common reagents and conditions are not documented.
    • Major products resulting from these reactions are unknown.
  • Scientific Research Applications

    • LP-471756 has applications in various fields:

        Chemistry: Potential as a tool compound for GPR139-related studies.

        Biology: Investigating GPR139 receptor function and signaling pathways.

        Medicine: Exploring its therapeutic potential (although specifics are lacking).

        Industry: Industrial applications remain undisclosed.

  • Mechanism of Action

    • LP-471756’s mechanism involves antagonizing the GPR139 receptor.
    • Molecular targets and pathways affected by this compound require further investigation.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are not available.
    • Identifying unique features of LP-471756 remains a challenge.

    Properties

    Molecular Formula

    C19H23NO2S

    Molecular Weight

    329.5 g/mol

    IUPAC Name

    4-cyclohexyl-N-(2-methylphenyl)benzenesulfonamide

    InChI

    InChI=1S/C19H23NO2S/c1-15-7-5-6-10-19(15)20-23(21,22)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h5-7,10-14,16,20H,2-4,8-9H2,1H3

    InChI Key

    STLMNZVBCJVQOZ-UHFFFAOYSA-N

    SMILES

    CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3

    Canonical SMILES

    CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    LP-471756;  LP 471756;  LP471756.

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.